molecular formula C17H21NO2 B3052060 2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine CAS No. 38171-33-4

2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine

Cat. No. B3052060
CAS RN: 38171-33-4
M. Wt: 271.35 g/mol
InChI Key: UBRNVFIXTALUNI-UHFFFAOYSA-N
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Description

The compound “2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to the family of benzyloxy compounds12. These compounds are generally used in the field of medicinal chemistry and organic synthesis12.



Synthesis Analysis

The synthesis of similar compounds often involves the use of organocatalyzed reactions3. For instance, the preparation of α-bromo nitroalkanes involves an organocatalyzed aza-Henry reaction3. However, the specific synthesis process for “2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point)45. However, the specific molecular structure of “2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine” is not explicitly mentioned in the available literature.



Chemical Reactions Analysis

The chemical reactions involving benzyloxy compounds can vary widely depending on the specific compound and the conditions under which the reactions are carried out67. However, the specific chemical reactions involving “2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine” are not detailed in the available literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. However, the specific physical and chemical properties of “2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine” are not detailed in the available literature.


Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For instance, some benzyloxy compounds can cause skin irritation, serious eye damage, and respiratory irritation91011. However, the specific safety and hazards associated with “2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine” are not detailed in the available literature.


Future Directions

The future directions for research on “2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine” could involve further exploration of its synthesis, properties, and potential applications. However, specific future directions are not detailed in the available literature.


properties

IUPAC Name

2-(3-methoxy-4-phenylmethoxyphenyl)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-18-11-10-14-8-9-16(17(12-14)19-2)20-13-15-6-4-3-5-7-15/h3-9,12,18H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRNVFIXTALUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404027
Record name 2-[4-(Benzyloxy)-3-methoxyphenyl]-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine

CAS RN

38171-33-4
Record name 2-[4-(Benzyloxy)-3-methoxyphenyl]-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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